METHYL 3-ETHYL-2-(ISOPROPYLSULFANYL)-4-OXO-3,4-DIHYDRO-7-QUINAZOLINECARBOXYLATE
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Overview
Description
METHYL 3-ETHYL-2-(ISOPROPYLSULFANYL)-4-OXO-3,4-DIHYDRO-7-QUINAZOLINECARBOXYLATE is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound features various functional groups, including an ester, a ketone, and a sulfanyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-ETHYL-2-(ISOPROPYLSULFANYL)-4-OXO-3,4-DIHYDRO-7-QUINAZOLINECARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Sulfanyl Group: The isopropylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Final Modifications: Additional functional groups, such as the ethyl and oxo groups, are introduced through selective alkylation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-ETHYL-2-(ISOPROPYLSULFANYL)-4-OXO-3,4-DIHYDRO-7-QUINAZOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, acid catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, alternative esters.
Scientific Research Applications
METHYL 3-ETHYL-2-(ISOPROPYLSULFANYL)-4-OXO-3,4-DIHYDRO-7-QUINAZOLINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-ETHYL-2-(ISOPROPYLSULFANYL)-4-OXO-3,4-DIHYDRO-7-QUINAZOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-ETHYL-2-(METHYLSULFANYL)-4-OXO-3,4-DIHYDRO-7-QUINAZOLINECARBOXYLATE
- METHYL 3-ETHYL-2-(ETHYLSULFANYL)-4-OXO-3,4-DIHYDRO-7-QUINAZOLINECARBOXYLATE
- METHYL 3-ETHYL-2-(PROPYLSULFANYL)-4-OXO-3,4-DIHYDRO-7-QUINAZOLINECARBOXYLATE
Uniqueness
The uniqueness of METHYL 3-ETHYL-2-(ISOPROPYLSULFANYL)-4-OXO-3,4-DIHYDRO-7-QUINAZOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The isopropylsulfanyl group, in particular, provides unique steric and electronic properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 3-ethyl-4-oxo-2-propan-2-ylsulfanylquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-5-17-13(18)11-7-6-10(14(19)20-4)8-12(11)16-15(17)21-9(2)3/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRAHFIZHXKPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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